molecular formula C18H16N6O B2962738 2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428371-78-1

2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2962738
CAS No.: 1428371-78-1
M. Wt: 332.367
InChI Key: AUHHDAZZZBDBSR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide (CAS 1428371-78-1) is a synthetic small molecule belonging to the N-acetamide indole chemical class, which has been identified as a novel scaffold with potent antiplasmodial activity . This compound is of significant interest in infectious disease research, particularly for the discovery of new antimalarials. High-throughput screening and subsequent structure-activity relationship (SAR) studies have shown that this chemotype exhibits potent asexual blood-stage activity against Plasmodium falciparum , the most virulent malaria parasite . The primary molecular target of this compound class has been validated as PfATP4, a P-type ATPase located on the parasite plasma membrane that is essential for maintaining sodium homeostasis . Inhibition of PfATP4 disrupts the parasite's ion balance, leading to rapid killing. Research indicates that analogs within this class are not only active against the asexual stages but also demonstrate potential for inhibiting gametocyte development and blocking parasite transmission to mosquitoes, highlighting their value in transmission-blocking therapeutic strategies . This product is intended for research purposes, such as investigating new antimalarial mechanisms, studying parasite biology, and developing solutions for drug-resistant malaria. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-23-11-13(14-5-2-3-6-15(14)23)9-18(25)22-16-10-17(20-12-19-16)24-8-4-7-21-24/h2-8,10-12H,9H2,1H3,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHHDAZZZBDBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and pyrazole intermediates, followed by their coupling through acylation or amidation reactions. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of high-throughput screening and process optimization helps in achieving efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Key Observations

Impact of Fluorination : Compound 18 () incorporates a fluorinated pyrimidine, enhancing its potency as a CDK2 inhibitor (IC₅₀ = 12 nM) . The absence of fluorine in the target compound may reduce kinase affinity but improve metabolic stability.

Role of the Indole Moiety : Indole derivatives in and exhibit tubulin polymerization inhibition due to hydrophobic interactions with the colchicine binding site . The 1-methylindole group in the target compound likely confers similar properties.

Pyrimidine-Pyrazole Synergy : Pyrimidine-pyrazole scaffolds (e.g., CAS 1428378-38-4 ) are recurrent in kinase inhibitors. The target compound’s pyrimidine-pyrazole unit may target ATP-binding pockets in kinases, though specific data are lacking.

Synthetic Routes : The target compound’s synthesis may resemble methods in and , where acetamide intermediates react with heterocycles (e.g., pyrazole) under basic conditions (K₂CO₃, acetonitrile, reflux) .

Pharmacological and Physicochemical Properties

  • Solubility : The indole and pyrimidine-pyrazole groups may reduce aqueous solubility compared to analogs with polar substituents (e.g., fluorinated or trimethoxyphenyl groups) .
  • Binding Affinity : The trimethoxyphenyl group in derivatives enhances tubulin binding via aromatic stacking . Replacement with indole-pyrimidine may shift selectivity toward kinases.
  • Purity and Stability : Compound 18 achieved >99% purity via flash chromatography , suggesting the target compound could be optimized similarly.

Biological Activity

2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research and antiviral studies. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a series of reactions involving indole derivatives and pyrazole or triazole moieties. The synthetic pathway typically involves the following steps:

  • Formation of Indole Derivatives : Starting from indole, various modifications are made to introduce functional groups that enhance biological activity.
  • Coupling with Pyrazoles : The indole derivatives are then coupled with pyrazole derivatives under basic conditions to yield the target compound.

The final product's structure was confirmed using techniques such as NMR and mass spectrometry, ensuring that the desired chemical modifications were achieved.

Anticancer Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, one study reported that a derivative of this compound displayed IC50 values of 0.34 μM against MCF-7 (breast cancer), 0.52 μM against HeLa (cervical cancer), and 0.86 μM against HT-29 (colorectal cancer) cells .

Mechanism of Action :

  • Tubulin Polymerization Inhibition : The compound acts as a tubulin polymerization inhibitor, similar to colchicine, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential as an antiviral agent. Studies have indicated that pyrazole derivatives can inhibit viral replication in certain models. For instance, compounds with similar structures have been noted for their efficacy against viruses such as HIV and herpes simplex virus .

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of several indole-pyrazole derivatives, including the target compound. The results indicated that these compounds effectively reduced cell viability in a dose-dependent manner across multiple cancer cell lines, with specific emphasis on their ability to induce apoptosis and inhibit tubulin polymerization .

Antiviral Efficacy

Another investigation focused on the antiviral properties of related pyrazole compounds. The study found that certain derivatives could significantly reduce viral loads in infected cells, showcasing their potential as therapeutic agents against viral infections .

Data Tables

Activity Type Cell Line/Pathogen IC50/EC50 Value Mechanism
AnticancerMCF-70.34 μMTubulin polymerization inhibition
AnticancerHeLa0.52 μMCell cycle arrest
AnticancerHT-290.86 μMApoptosis induction
AntiviralHIV0.2 nMViral replication inhibition

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indol-3-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between indole and pyrimidine intermediates. For example, condensation of pyrazole-containing aldehydes with acetamide derivatives under acidic catalysis (e.g., NaHSO₄-SiO₂ in acetic acid at 80°C) is effective . Transition-metal-catalyzed cross-coupling (e.g., Pd(dppf)Cl₂ with CsF in dioxane/water at 100°C) can also link heterocyclic moieties while minimizing side reactions . Optimization should focus on solvent polarity, catalyst loading, and temperature to improve yield (e.g., 72% yield achieved for analogous pyrazole-imidazole hybrids ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer : ¹H/¹³C NMR, IR, and HRMS are critical. For instance, ¹H NMR (400 MHz, DMSO-d₆) can resolve indole NH (~11.5 ppm) and pyrimidine protons (~8.6 ppm), while HRMS confirms molecular ion peaks (e.g., m/z 392.2 for similar structures ). Overlapping signals in crowded aromatic regions require 2D NMR (HSQC, HMBC) to assign connectivity. IR (e.g., ~1650 cm⁻¹ for amide C=O) and elemental analysis further validate purity .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to elucidate the role of the pyrazole and pyrimidine moieties in this compound's bioactivity?

  • Methodological Answer : SAR studies should systematically modify substituents on the pyrazole (e.g., fluorination at C4) and pyrimidine (e.g., methoxy vs. methyl groups) to assess impact on target binding. For example, replacing pyrazole with imidazole in analogous EGFR inhibitors reduced kinase affinity by 50%, highlighting the pyrazole’s role in π-π stacking . In vitro assays (e.g., IC₅₀ measurements) paired with molecular docking can identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

Q. What strategies are recommended for resolving contradictions in biological assay data, particularly when comparing in vitro potency with in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or metabolic instability). Address this by:
  • In vitro : Testing metabolic stability in liver microsomes and plasma protein binding .
  • In vivo : Formulating the compound with co-solvents (e.g., PEG-400) to enhance bioavailability .
  • Controls : Including positive controls like known kinase inhibitors (e.g., osimertinib) to validate assay conditions .

Q. How can computational chemistry approaches (e.g., molecular docking, QSAR) be integrated with experimental data to predict binding modes against kinase targets like EGFR?

  • Methodological Answer : Use X-ray crystal structures of EGFR complexes (e.g., PDB: 7K1H) to guide docking simulations in software like AutoDock Vina . QSAR models trained on IC₅₀ data from pyrimidine derivatives can predict substituent effects on potency. For example, electron-withdrawing groups on pyrimidine C6 improve hydrophobic interactions in the ATP-binding pocket . Validate predictions with mutagenesis studies (e.g., T790M EGFR mutants).

Q. What are the critical considerations for developing a scalable purification protocol that maintains stereochemical integrity, especially given the compound's multiple heterocyclic systems?

  • Methodological Answer :
  • Chromatography : Use gradient elution (e.g., DCM/MeOH 10:1) for column chromatography to separate polar byproducts .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate enantiopure crystals, monitored via chiral HPLC .
  • Stability : Avoid high-temperature drying; lyophilization under inert atmosphere preserves labile groups (e.g., amide bonds) .

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